molecular formula C20H12ClIN2O2S B5172227 N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chloro-5-iodobenzamide

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chloro-5-iodobenzamide

カタログ番号 B5172227
分子量: 506.7 g/mol
InChIキー: AYBQFRYMLCGZCN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chloro-5-iodobenzamide, commonly known as BI-2536, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It belongs to the family of Polo-like kinase (PLK) inhibitors, which are known to play a crucial role in the regulation of cell division. BI-2536 has been shown to have potent anti-tumor activity both in vitro and in vivo, making it a promising candidate for cancer therapy.

作用機序

BI-2536 is a highly selective inhibitor of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chloro-5-iodobenzamide1, a serine/threonine kinase that plays a critical role in cell division. N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chloro-5-iodobenzamide1 is involved in multiple stages of mitosis, including centrosome maturation, spindle assembly, chromosome alignment, and cytokinesis. By inhibiting N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chloro-5-iodobenzamide1, BI-2536 disrupts these processes, leading to mitotic arrest and subsequent cell death.
Biochemical and Physiological Effects:
BI-2536 has been shown to have a range of biochemical and physiological effects in cancer cells. In addition to inducing mitotic arrest, it has been shown to inhibit DNA synthesis and repair, as well as promote the degradation of cyclin B1, a key regulator of cell cycle progression. Furthermore, BI-2536 has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

実験室実験の利点と制限

One of the main advantages of BI-2536 is its potency and selectivity for N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chloro-5-iodobenzamide1. This makes it an ideal tool for studying the role of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chloro-5-iodobenzamide1 in cancer biology. However, one of the limitations of BI-2536 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Moreover, like many other small molecule inhibitors, BI-2536 can have off-target effects, which can complicate the interpretation of experimental results.

将来の方向性

There are several potential future directions for the development of BI-2536 and other N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chloro-5-iodobenzamide inhibitors. One possibility is the development of more potent and selective inhibitors that can overcome the limitations of current inhibitors. Another possibility is the combination of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chloro-5-iodobenzamide inhibitors with other anti-cancer agents to enhance their efficacy. Moreover, the identification of biomarkers that can predict response to N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chloro-5-iodobenzamide inhibitors could enable the development of personalized cancer therapies. Overall, BI-2536 and other N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chloro-5-iodobenzamide inhibitors represent a promising avenue for the development of new cancer therapies.

合成法

The synthesis of BI-2536 involves a multistep process that starts with the reaction of 2-chloro-5-iodobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then coupled with 3-(1,3-benzothiazol-2-yl)-4-hydroxybenzylamine using N,N-dimethylformamide (DMF) as a solvent and triethylamine as a base. The resulting intermediate is then treated with 4-dimethylaminopyridine (DMAP) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form the final product, BI-2536.

科学的研究の応用

BI-2536 has been extensively studied in various preclinical models of cancer, including breast, lung, colon, and prostate cancer. It has been shown to inhibit the growth of cancer cells by inducing mitotic arrest and subsequent apoptosis. Moreover, BI-2536 has been shown to have synergistic effects when used in combination with other anti-cancer agents, such as taxanes and DNA-damaging agents.

特性

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chloro-5-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClIN2O2S/c21-15-7-5-11(22)9-13(15)19(26)23-12-6-8-17(25)14(10-12)20-24-16-3-1-2-4-18(16)27-20/h1-10,25H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBQFRYMLCGZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=C(C=CC(=C4)I)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClIN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chloro-5-iodobenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。